![molecular formula C27H27FN2O5 B2792653 diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate CAS No. 338791-56-3](/img/structure/B2792653.png)
diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate
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Overview
Description
The compound “diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a benzoyl group and a fluorobenzyl group. The molecule also contains a malonate group, which is a diester of malonic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrrole ring is aromatic and planar, while the benzoyl and fluorobenzyl groups are also planar and conjugated. The malonate group would introduce some steric hindrance and could affect the overall conformation of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The pyrrole ring could undergo electrophilic aromatic substitution reactions. The ester groups in the malonate could undergo hydrolysis, transesterification, or Claisen condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis of Pyrrole Disulfides
This compound is used in the synthesis of pyrrole disulfides, which are fundamental scaffolds widely present in peptides, natural products, and pharmaceutical molecules . The synthesis process uses β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst .
Green Chemistry
The compound plays a significant role in green chemistry. It contributes to the development of environmentally friendly biocatalytic processes . The synthesis of pyrrole disulfides using this compound aligns with the current mainstream research direction of green chemistry .
Enzyme Catalytic Promiscuity
This compound presents a new application of lipase in enzyme catalytic promiscuity . Lipase leads to the formation of pyrrole disulfides in yields of up to 88% at 40 °C .
Synthesis of Ketorolac
Ketorolac, a powerful non-narcotic analgesic used clinically for the management of moderate to severe pain states, can be synthesized using this compound . The synthesis process involves the oxidative addition of an “electrophilic” radical species to a 2-benzoylpyrrole derivative .
Synthesis of Bicyclic Esters
The compound can be used in the synthesis of bicyclic esters . The alkylmalonyl radical derived from this compound can add intramolecularly to the relatively electron-rich pyrrole nucleus to give the bicyclic radical .
Synthesis of Heterocyclic Compounds
The carbonyl group in this compound renders it susceptible to nucleophilic attack, allowing it to act as a substrate for nucleophilic addition and leading to the formation of many heterocyclic compounds .
Mechanism of Action
Future Directions
properties
IUPAC Name |
diethyl 2-[[[4-benzoyl-1-[(4-fluorophenyl)methyl]-5-methylpyrrol-3-yl]amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O5/c1-4-34-26(32)22(27(33)35-5-2)15-29-23-17-30(16-19-11-13-21(28)14-12-19)18(3)24(23)25(31)20-9-7-6-8-10-20/h6-15,17,29H,4-5,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNVWIJVMKOMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)CC3=CC=C(C=C3)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate |
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